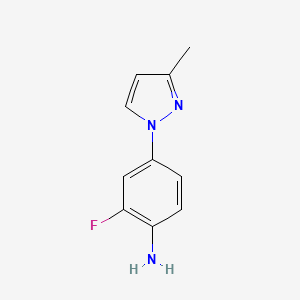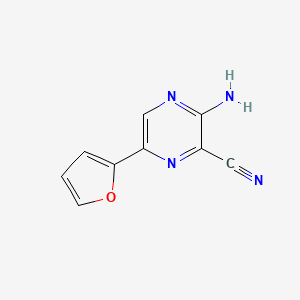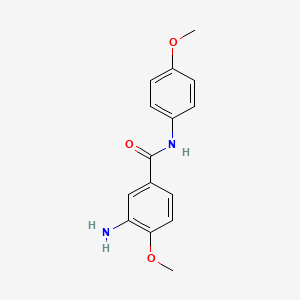
acetic acid;morpholine
Descripción general
Descripción
acetic acid;morpholine is a chemical compound formed by the combination of morpholine and acetic acid in a 1:1 molar ratio. Morpholine is a heterocyclic amine with both amine and ether functional groups, making it a versatile compound in various chemical reactions. Acetate, derived from acetic acid, is a common anion in organic chemistry. The combination of these two components results in a compound with unique properties and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
acetic acid;morpholine can be synthesized through the reaction of morpholine with acetic acid. The reaction typically involves mixing equimolar amounts of morpholine and acetic acid, followed by heating to facilitate the formation of the acetate salt. The reaction can be represented as follows:
C4H9NO+CH3COOH→C4H9NOH+CH3COO−
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting solution is then cooled, and the product is isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of morpholine, acetate (1:1) involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
acetic acid;morpholine undergoes various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: The acetate component can be reduced to ethanol under specific conditions.
Substitution: The amine group in morpholine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of morpholine.
Reduction: Ethanol and morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
acetic acid;morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of morpholine, acetate (1:1) depends on its application. In biological systems, morpholine can interact with enzymes and proteins, affecting their function. For example, morpholine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission. The acetate component can act as a source of acetate ions, which are involved in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine, acetate (11): Similar structure but with a piperidine ring instead of morpholine.
Pyrrolidine, acetate (11): Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.
Thiomorpholine, acetate (11): Contains a sulfur atom in the ring, altering its chemical properties.
Uniqueness
acetic acid;morpholine is unique due to the presence of both amine and ether functional groups in the morpholine ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic characteristics.
Propiedades
Número CAS |
25151-42-2 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
acetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O2/c1-3-6-4-2-5-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) |
Clave InChI |
MIJRUQYZDSEMBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COCCN1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Propanesulfonic acid, 3-[(1,1-dimethylpropyl)amino]-](/img/structure/B8572745.png)









![N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B8572826.png)



